(R)-N-(pyrrolidin-3-yl)pyridin-2-amine

Catalog No.
S13340492
CAS No.
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-(pyrrolidin-3-yl)pyridin-2-amine

Product Name

(R)-N-(pyrrolidin-3-yl)pyridin-2-amine

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12)/t8-/m1/s1

InChI Key

HEMVTRSSBJCRGX-MRVPVSSYSA-N

Canonical SMILES

C1CNCC1NC2=CC=CC=N2

Isomeric SMILES

C1CNC[C@@H]1NC2=CC=CC=N2

(R)-N-(pyrrolidin-3-yl)pyridin-2-amine is a chiral compound characterized by a pyrrolidine ring linked to a pyridine ring through an amine bond. Its molecular formula is C9_9H13_{13}N3_3, with a molecular weight of 163.22 g/mol. The compound features a specific stereochemistry, indicated by the (R) configuration at the pyrrolidine center, which significantly influences its chemical behavior and biological activity. The IUPAC name for this compound is N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine, and it can be represented by the InChI Key HEMVTRSSBJCRGX-MRVPVSSYSA-N.

  • Oxidation: The compound can be oxidized, particularly at the pyrrolidine ring, leading to N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions may modify the pyridine ring or reduce oxidized forms of the compound.
  • Substitution: It can participate in substitution reactions, especially at the pyridine ring, allowing for the introduction of various substituents.

Common Reagents and Conditions

For these reactions, common reagents include:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Halogenating agents or nucleophiles under suitable conditions.

The synthesis of (R)-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves several steps:

  • Starting Materials: The synthesis begins with pyridine and pyrrolidine derivatives.
  • Formation of Amine Linkage: A pyrrolidine derivative is reacted with a suitable pyridine derivative under conditions that facilitate the formation of an amine bond, often using reducing agents or catalysts.
  • Chiral Resolution: The resulting mixture may contain both (R) and (S) enantiomers, which can be separated using chiral chromatography or other resolution techniques.

In industrial settings, optimized reaction conditions are employed to maximize yield and purity, potentially utilizing continuous flow reactors and advanced purification methods .

(R)-N-(pyrrolidin-3-yl)pyridin-2-amine has potential applications in pharmaceutical research due to its unique structural properties. It may serve as a lead compound for developing new therapeutic agents targeting various diseases. Its chiral nature allows for stereoselective studies that are crucial in drug development.

Similar Compounds

  • (S)-N-(pyrrolidin-3-yl)pyridin-2-amine: The enantiomer of (R)-N-(pyrrolidin-3-yl)pyridin-2-amine, which may exhibit different biological activities.
  • N-(pyrrolidin-3-yl)pyridin-2-amine: The racemic mixture containing both (R) and (S) enantiomers.
  • N-(pyrrolidin-3-yl)pyridine: A related compound that lacks the amine linkage.

Uniqueness

(R)-N-(pyrrolidin-3-yl)pyridin-2-amine is unique due to its specific chiral configuration, which leads to distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for studying stereoselective effects in various applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

163.110947427 g/mol

Monoisotopic Mass

163.110947427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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